
N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” is a synthetic organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a methoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF3SiMe3) under specific conditions.
Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced to the cyclopropane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions might target the trifluoromethyl group or the cyclopropane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a simpler hydrocarbon structure.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be used to study the effects of trifluoromethyl and methoxybenzyl groups on biological systems.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-N-methylcyclopropanamine
- N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclobutanamine
Uniqueness
The presence of both the trifluoromethyl group and the methoxybenzyl group in “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3NO/c1-17-11-4-2-3-9(7-11)8-16(10-5-6-10)12(13,14)15/h2-4,7,10H,5-6,8H2,1H3 |
InChI Key |
IFYQFXZBUAINAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


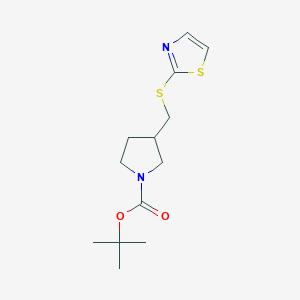
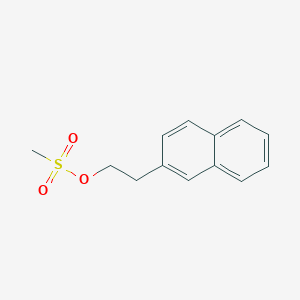
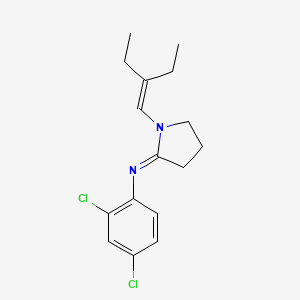
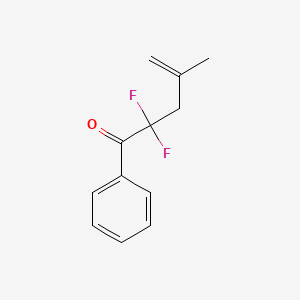

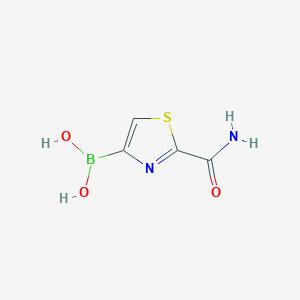
![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
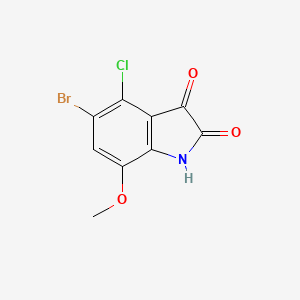
![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)

![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)
![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
